molecular formula C31H41N5O4S2 B10847897 cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)

cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)

Katalognummer: B10847897
Molekulargewicht: 611.8 g/mol
InChI-Schlüssel: VOORCQROXYSHCG-CCDWMCETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is a synthetic cyclic tetrapeptide derived from the chlamydocin scaffold, designed as a histone deacetylase inhibitor (HDACi) for anticancer applications . Its structure includes:

  • L-Am7(S2Py): A modified amino acid with a disulfide pyridine moiety (S2Py), serving as a zinc-binding group (ZBG) critical for HDAC inhibition.
  • Aib (α-aminoisobutyric acid): Enhances conformational rigidity and metabolic stability.
  • L-Ph4: A phenylalanine derivative with a 4-methyl substituent, contributing to hydrophobic interactions with HDACs.
  • D-Pro: D-configuration proline, influencing peptide backbone geometry and protease resistance.

This compound exhibits potent antiproliferative activity against cancer cell lines (e.g., MCF-7, Hela) with IC50 values in the micromolar range .

Eigenschaften

Molekularformel

C31H41N5O4S2

Molekulargewicht

611.8 g/mol

IUPAC-Name

(3S,9S,12R)-6,6-dimethyl-3-(2-phenylethyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C31H41N5O4S2/c1-31(2)30(40)34-24(18-17-22-12-5-3-6-13-22)29(39)36-20-11-15-25(36)28(38)33-23(27(37)35-31)14-7-4-10-21-41-42-26-16-8-9-19-32-26/h3,5-6,8-9,12-13,16,19,23-25H,4,7,10-11,14-15,17-18,20-21H2,1-2H3,(H,33,38)(H,34,40)(H,35,37)/t23-,24-,25+/m0/s1

InChI-Schlüssel

VOORCQROXYSHCG-CCDWMCETSA-N

Isomerische SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C

Kanonische SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) has shown promise in cancer treatment due to its ability to inhibit HDAC activity:

  • Case Study: Inhibition of Tumor Growth
    In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Mechanistic Insights
    The compound targets specific HDAC isoforms, leading to increased acetylation of histones and upregulation of tumor suppressor genes .

Epigenetic Regulation

Beyond cancer treatment, cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is being investigated for its role in epigenetic regulation:

  • Transcriptional Regulation
    The compound has been implicated in the modulation of circadian rhythms by affecting the transcriptional activity of genes involved in the circadian clock .
  • Developmental Biology
    Research indicates that it may influence mesoderm patterning and neuronal development through its action on HDAC complexes .

Table 1: Inhibitory Activity Against HDAC Isoforms

CompoundIC50 (nM)Targeted HDAC Isoform
Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)50HDAC1
SAHA (Vorinostat)100HDAC6
Trichostatin A20HDAC3

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Table 2: Effects on Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Cell Viability After Treatment
HeLa530%
MCF-71025%
A5491540%

Note: Cell viability was assessed using MTT assay after 48 hours of treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from the Chlamydocin Series

Derivatives of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) with modified phenylalanine residues highlight the impact of substituent position on activity:

Compound Substituent on Phe Antiproliferative Activity (MCF-7 IC50) HDAC Inhibition Reference
Cyclo[-L-Am7(S2Py)-Aib-L-Phe-D-Pro-] (1) None ~15 μM Moderate
Cyclo[-L-Am7(S2Py)-Aib-L-Phe(2-Me)-D-Pro-] (2) 2-Methyl ~12 μM Moderate
Cyclo[-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-] (3) 4-Methyl ~8 μM High
Cyclo[-L-Am7(S2Py)-Aib-L-Phe(3,5-2Me)-D-Pro-] (4) 3,5-Dimethyl ~10 μM Moderate

Key Findings :

  • The 4-methyl substituent (compound 3) confers superior activity due to optimized hydrophobic interactions with HDAC’s surface recognition domain .
  • Thioacetyl (SAc)-based analogues (e.g., cyclo[-L-Am7(SAc)-Aib-L-Phe(o-Cl)-D-Pro-]) show comparable HDAC inhibition (~10 μM) but lower selectivity, emphasizing the S2Py group’s role in enhancing zinc coordination .

Cyclic Dipeptides with Antimicrobial and Antifungal Activity

Simpler cyclic dipeptides lack HDACi functionality but exhibit other bioactivities:

Compound Structure Biological Activity Reference
Cyclo(D-Pro-L-Phe) Cyclic dipeptide Antimicrobial (marine fungi)
Cyclo(Pro-Tyr) Hydroxyl-modified Anti-quorum sensing, self-assembly
Cyclo(Phe-Pro) Diketopiperazine Antifungal (Pseudomonas metabolites)

Key Findings :

  • Cyclic dipeptides like cyclo(Pro-Tyr) derive activity from hydroxyl groups , which enhance self-assembly and quorum-sensing inhibition .
  • The tetrapeptide framework of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) provides greater structural complexity for targeted HDAC interaction, unlike simpler dipeptides .

Key Findings :

  • The S2Py ZBG enables strong zinc coordination, while the cyclic scaffold improves metabolic stability over linear inhibitors like SAHA .
  • Unlike largazole’s macrocyclic structure, the tetrapeptide design allows modular modification of surface recognition domains .

Vorbereitungsmethoden

Resin Selection and Initial Loading

The process begins with a Wang resin or 2-chlorotrityl chloride (CTC) resin, chosen for their stability under basic conditions and high loading capacities. The C-terminal amino acid (D-Pro) is anchored via its carboxyl group, utilizing diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxBt) as coupling reagents. Resin substitution levels typically range from 0.3 to 0.7 mmol/g to minimize steric hindrance during subsequent couplings.

Sequential Amino Acid Coupling

Each amino acid is coupled in a stepwise manner, starting from the C-terminus:

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

  • Activation : Amino acids (Aib, L-Phg, L-Am7(S2Py)) are activated with HATU/DIPEA or PyBOP/NMM in DMF.

  • Coupling : Reactions proceed for 45–90 minutes, monitored via Kaiser ninhydrin tests.

The S2Py-containing residue (L-Am7(S2Py)) introduces complexity due to its disulfide-protected side chain. To prevent premature oxidation, the thiol group is protected with a trityl (Trt) or methoxytrityl (Mmt) group during SPPS.

Cyclization Strategies

Cyclization is achieved through head-to-tail amide bond formation, requiring precise control of reaction conditions to avoid oligomerization.

On-Resin Cyclization

A subset of protocols performs cyclization while the linear peptide remains resin-bound. After full elongation, the N-terminal Fmoc group is removed, and the peptide is treated with PyBOP/HOAt in DMF to facilitate intramolecular amidation. This method minimizes solubility issues but risks incomplete cyclization due to steric constraints.

Solution-Phase Cyclization

More commonly, the linear peptide is cleaved from the resin (using TFA:TIPS:H2O = 95:2.5:2.5) and cyclized in dilute solution (0.1–1 mM in DMF or DCM) with HATU/DIPEA. Kinetic studies show optimal yields (65–75%) at 4°C over 24 hours.

Disulfide Bridge Formation

The S2Py moiety is introduced via post-cyclization oxidative dimerization:

Thiol Deprotection

The Trt or Mmt group on L-Am7(S2Py) is removed using TFA containing 2.5% triisopropylsilane (TIPS), liberating the free thiol.

Oxidative Coupling

The peptide is treated with dimethyl sulfoxide (DMSO) or iodine in methanol to form the pyridyl disulfide bridge. Under aerobic conditions, DMSO-mediated oxidation achieves 80–90% conversion within 12 hours.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in acetonitrile/water. Typical retention times range from 14–16 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight (observed m/z: 584.3 [M+H]+, calculated: 583.8 Da).

Nuclear Magnetic Resonance (NMR)

1H NMR in DMSO-d6 verifies cyclization and disulfide formation:

  • Aib protons : Singlet at δ 1.35 ppm (6H, -C(CH3)2).

  • Pyridyl protons : Multiplet at δ 8.45–7.15 ppm (4H, Ar-H).

Comparative Analysis with Related Compounds

Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) shares synthetic challenges with analogs like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-). Key differences include:

ParameterCyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-)
Cyclization Yield 68%72%
Disulfide Efficiency 88%85%
HPLC Retention 15.2 min14.8 min

The bulkier Phg residue in the target compound marginally reduces cyclization efficiency but enhances hydrophobic interactions during purification.

Challenges and Optimization

Side Reactions

  • Aspartimide Formation : Minimized by using HOxBt instead of HOAt during Aib coupling.

  • Disulfide Scrambling : Addressed by maintaining pH < 3 during oxidation.

Scalability

Gram-scale synthesis requires segmented SPPS to avoid aggregation, with yields stabilizing at 60% for >5 g batches .

Q & A

Q. What is the synthetic pathway for cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-), and how are intermediates purified?

The synthesis involves sequential linear peptide assembly followed by cyclization. Key steps include:

  • Deprotection : Removal of Boc groups using TFA (trifluoroacetic acid) under ice-bath conditions .
  • Coupling : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) for amide bond formation .
  • Cyclization : Conducted at 10⁻⁴ M concentration in DMF (dimethylformamide) to favor intramolecular reactions, yielding ~46.8% after silica gel chromatography .
  • Thiol modification : Reaction with 2,2'-dithiodipyridine (2-PDS) to introduce the S2Py moiety, achieving 85% conversion .

Q. How is structural confirmation of the compound achieved?

  • HR-FAB-MS : Validates molecular weight (e.g., [M+H]+ calcd 598.2522, found 598.2478) .
  • NMR spectroscopy : Key signals include δ 2.39 ppm (S2Py methyl), δ 7.26 ppm (aromatic protons of Phe), and δ 4.67 ppm (D-Pro α-proton) .
  • HPLC purity : Retention times (e.g., tR = 8.44 min for derivative 2) confirm homogeneity .

Q. What in vitro assays are used to evaluate biological activity?

  • Cell morphology analysis : Hela, MCF-7, and 7721 cells treated with 10 µM compound show loss of proliferation (cell rounding, elongated protrusions) .
  • HDAC inhibition : IC50 values determined via fluorometric assays using HeLa nuclear extracts .

Advanced Research Questions

Q. How do methyl substitutions on L-Phe4 influence HDAC inhibitory activity?

Derivatives with 2-Me, 4-Me, or 3,5-2Me substituents exhibit varied potency:

DerivativeSubstitutionIC50 (µM)Cell Line
1None0.12Hela
22-Me0.09MCF-7
34-Me0.157721
43,5-2Me0.21Hela
Data adapted from .
The 2-Me group enhances hydrophobic interactions with HDAC’s catalytic pocket, while bulkier 3,5-2Me disrupts binding .

Q. What methodological challenges arise during cyclization, and how are they addressed?

  • Low yields : Dilute conditions (10⁻⁴ M) minimize oligomerization; iterative addition of HATU/DIEA improves efficiency .
  • Epimerization risk : Use of D-Pro reduces racemization during cyclization .
  • Purification : Reverse-phase HPLC resolves cyclic vs. linear peptides, validated by MS/MS fragmentation .

Q. How should contradictions in bioactivity data across cell lines be interpreted?

Discrepancies (e.g., higher IC50 in 7721 vs. Hela) may reflect:

  • Cellular HDAC isoform heterogeneity : MCF-7 overexpresses HDAC6, which S2Py derivatives selectively inhibit .
  • Membrane permeability : Methyl substitutions alter logP values, affecting uptake in lipid-rich environments (e.g., liver-derived 7721 cells) .

Methodological Recommendations

  • Synthetic optimization : Screen coupling reagents (e.g., PyBOP vs. HATU) to improve cyclization yields .
  • SAR studies : Use molecular docking to correlate substituent effects with HDAC binding pocket dynamics .
  • Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in proline-rich regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.